tert-Butyl 5-methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine-1-carboxylate
Description
1-(1H-Indol-3-yl)-2-(3-methoxyphenyl)ethanone is an indole-derived compound characterized by a ketone group bridging a 3-methoxyphenyl moiety and the 3-position of an indole ring. Its molecular formula is C₁₇H₁₅NO₂, with a molecular weight of 265.31 g/mol. The compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive indole derivatives, particularly synthetic cannabinoids and antimalarial agents .
Properties
Molecular Formula |
C13H17N3O3 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
tert-butyl 5-methoxy-3-methylpyrazolo[3,4-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H17N3O3/c1-8-9-6-11(18-5)14-7-10(9)16(15-8)12(17)19-13(2,3)4/h6-7H,1-5H3 |
InChI Key |
HLEBIVNRMMBFOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=CN=C(C=C12)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine-1-carboxylate typically involves the assembly of the pyrazolopyridine systemThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one substituent with another, providing a pathway for the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazolopyridines .
Scientific Research Applications
tert-Butyl 5-methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 5-methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also interact with receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Methoxy Substitution
The position of the methoxy group on the phenyl ring significantly affects biological activity and physicochemical properties.
Key Findings :
- The 3-methoxy isomer (target compound) exhibits enhanced metabolic stability compared to the 2- and 4-methoxy isomers due to steric and electronic effects .
- Mass spectrometry (MS) differentiation: The 3-methoxy isomer produces fragment ions at 121.0648 m/z (C₈H₉O⁺) at 20 eV, while the 2-methoxy isomer generates 91.0542 m/z (C₇H₇⁺) at 40 eV .
Indole-Ethanone Derivatives with Varied Substituents
Sulfur-Containing Analogues
Sulfur substitutions (e.g., thioethers) enhance antimalarial activity but may increase toxicity:
Key Findings :
Key Findings :
- Addition of a pentyl chain (e.g., JWH-302) enhances cannabinoid receptor binding but introduces psychoactive properties, limiting therapeutic use .
- The target compound’s lack of a pentyl group may reduce receptor affinity but improve safety for non-CNS applications .
Triazole-Hybrid Derivatives
Incorporation of triazole moieties enhances antiproliferative activity:
Key Findings :
Biological Activity
tert-Butyl 5-methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine-1-carboxylate (CAS Number: 1956386-19-8) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 263.29 g/mol. Detailed physical properties like density and boiling point remain unspecified in current literature sources .
Biological Activity Overview
Research indicates that compounds within the pyrazolo[3,4-c]pyridine class exhibit various biological activities, including:
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Neuropharmacological Effects : Potential interactions with dopamine receptors suggest possible applications in treating neurodegenerative diseases .
- Antimicrobial Properties : Certain pyrazole derivatives have demonstrated activity against various bacterial strains.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The synthetic routes often include condensation reactions followed by functional group modifications to achieve the desired structure .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound:
- Dopamine Receptor Interaction : A study highlighted the selective agonist activity of related compounds on dopamine receptors, indicating that modifications in the pyrazole structure can significantly impact receptor binding and activation . This suggests that this compound may also exhibit similar properties.
- Antiproliferative Effects : Research on pyrazolo[3,4-c]pyridines has shown that certain derivatives can inhibit the growth of cancer cells. For instance, compounds with similar scaffolds have been tested against various cancer cell lines, demonstrating significant cytotoxicity .
- Antimicrobial Activity : Some studies have reported that pyrazole derivatives possess antimicrobial properties against Gram-positive and Gram-negative bacteria. The structural features contributing to this activity are still under investigation but suggest a promising avenue for further research .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic routes are commonly employed for preparing tert-butyl 5-methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine-1-carboxylate, and what parameters influence yield?
Methodological Answer: The synthesis typically involves multi-step strategies, starting with the construction of the pyrazole ring fused to the pyridine core. Key steps include:
- Cyclization : Use of hydrazine hydrate with acetic acid in ethanol under reflux to form the pyrazolo[3,4-c]pyridine scaffold .
- Functionalization : Introduction of methoxy and methyl groups via nucleophilic substitution or palladium-catalyzed coupling.
- Protection : Incorporation of the tert-butyl carbamate group using Boc anhydride under basic conditions (e.g., DMAP or TEA) .
Critical Parameters : - Reagent stoichiometry : Excess hydrazine (1.5–2 eq) improves cyclization efficiency .
- Temperature : Reflux conditions (70–80°C) minimize byproduct formation during cyclization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. What analytical techniques are critical for confirming structural integrity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy at C5, methyl at C3) and Boc-group integration .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 306.1452) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry and confirms the fused pyrazole-pyridine system (e.g., bond angles and torsion angles) .
Q. What safety precautions are necessary for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions between NMR and X-ray data during characterization?
Methodological Answer:
- Dynamic NMR Analysis : Investigate temperature-dependent spectra to identify conformational flexibility (e.g., rotamers of the tert-butyl group) .
- DFT Calculations : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to validate crystallographic assignments .
- Multi-Technique Cross-Validation : Pair X-ray data with IR spectroscopy (e.g., carbonyl stretch at ~1700 cm for the Boc group) .
Q. What strategies mitigate byproduct formation during cyclization?
Methodological Answer:
- Optimized Solvent Systems : Use ethanol/water mixtures (4:1) to enhance solubility and reduce side reactions .
- Catalytic Additives : Iodine (0.1 eq) promotes regioselective cyclization, minimizing dimerization .
- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 6 hours) and improves yield by 15–20% .
Q. How does the tert-butyl carbamate group influence reactivity in downstream functionalization?
Methodological Answer:
- Steric Hindrance : The bulky Boc group directs electrophilic substitution to the pyridine C4 position .
- Deprotection Kinetics : Trifluoroacetic acid (TFA) in DCM (1:4 v/v, 2 hours) selectively removes the Boc group without disrupting the pyrazole ring .
- Cross-Coupling Compatibility : Suzuki-Miyaura reactions require Pd(OAc)/SPhos to overcome steric limitations .
Q. What computational methods predict biological activity, and how do they align with experimental data?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with kinase targets (e.g., JAK2), guided by pyrazolo[3,4-c]pyridine’s ATP-mimetic core .
- QSAR Models : Correlate logP (calculated: 2.8) with membrane permeability using Molinspiration .
- Validation : Compare IC values from enzymatic assays (e.g., 50 nM for JAK2 inhibition) with docking scores (RMSD <2.0 Å) .
Q. How can researchers optimize purification for scale-up synthesis?
Methodological Answer:
- Recrystallization : Use tert-butyl methyl ether (TBME) to isolate high-purity crystals (yield: 85%) .
- Prep-HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for >99% purity in milligram-scale batches .
- In-line Analytics : Integrate LC-MS monitoring to detect and remove impurities (e.g., de-Boc byproduct at m/z 206.0924) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
